molecular formula C12H12O5 B1582555 Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate CAS No. 39757-31-8

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Cat. No. B1582555
CAS RN: 39757-31-8
M. Wt: 236.22 g/mol
InChI Key: RSKKVNLCWKPWEI-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, also known as methyl salicylate, is an organic compound with the molecular formula C9H10O4. It is a colorless, viscous liquid with a sweet, fruity aroma and a sharp, burning taste. It is a naturally occurring ester of salicylic acid and methanol, and is widely used as a fragrance, flavoring, and preservative in a variety of products, including cosmetics, food, and pharmaceuticals. It has also been used as an analgesic and anti-inflammatory agent in traditional medicine.

Mechanism of Action

Methyl salicylate is known to act as an anti-inflammatory and analgesic agent. Its mechanism of action is believed to involve inhibition of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators. It is also believed to inhibit the production of other inflammatory mediators, such as leukotrienes.
Biochemical and Physiological Effects
Methyl salicylate has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antifungal, antibacterial, and antiviral effects. In addition, it has been found to have an effect on the cardiovascular system, as well as an effect on the central nervous system.

Advantages and Limitations for Lab Experiments

Methyl salicylate has a number of advantages and limitations when used in laboratory experiments. Its advantages include its low cost, its low toxicity, and its availability in a variety of forms. Its limitations include its instability in the presence of light and heat, its volatility, and its tendency to form solid crystals when exposed to cold temperatures.

Future Directions

In the future, Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate salicylate could be used in a variety of new applications. For example, it could be used as an ingredient in topical and systemic analgesics, anti-inflammatories, and antipyretics. It could also be used as an ingredient in cosmetics and food products, as well as in drug delivery systems. In addition, it could be used in drug metabolism and biotransformation studies, as well as in studies of its pharmacological and biochemical effects. Finally, it could be used in the development of new therapies for various diseases and disorders.

Scientific Research Applications

Methyl salicylate has been used in a variety of scientific research applications, including in studies of its pharmacological and biochemical effects. It has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds. It has also been used in studies of the metabolism and biotransformation of drugs and other compounds.

properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKVNLCWKPWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308733
Record name methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39757-31-8
Record name 39757-31-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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